REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:9][CH2:8][CH:7]2[CH:3]1[CH2:4][CH2:5][CH2:6]2.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH:7]12[CH2:8][CH2:9][C:2](=[O:1])[CH:3]1[CH2:4][CH2:5][CH2:6]2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1C2CCCC2CC1
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for a further period of 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
The mixture was then treated with silica gel (2 g)
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluted with a mixture of ethyl acetate and hexane (1:4 v/v)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CCCC2C(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |